
3,5-Dithiophen-2-yl-1,2,4-selenadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dithiophen-2-yl-1,2,4-selenadiazole is a heterocyclic compound that contains selenium, sulfur, and nitrogen atoms within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dithiophen-2-yl-1,2,4-selenadiazole typically involves the reaction of 2-thiopheneselenenyl chloride with hydrazine hydrate, followed by cyclization to form the selenadiazole ring . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as molecular iodine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to achieve higher yields and purity, as well as implementing continuous flow processes for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,5-Dithiophen-2-yl-1,2,4-selenadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as halogens, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene rings .
Scientific Research Applications
3,5-Dithiophen-2-yl-1,2,4-selenadiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique electronic properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and pathways.
Mechanism of Action
The mechanism of action of 3,5-Dithiophen-2-yl-1,2,4-selenadiazole involves its interaction with specific molecular targets and pathways. The compound’s unique electronic properties allow it to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Selenadiazole,3,5-diphenyl-: Another selenadiazole derivative with different substituents on the selenadiazole ring.
1,3,4-Selenadiazole derivatives: Compounds with similar selenadiazole rings but different substitution patterns.
Uniqueness
3,5-Dithiophen-2-yl-1,2,4-selenadiazole is unique due to the presence of thiophene rings, which impart distinct electronic properties. These properties make it particularly useful in applications requiring specific electronic characteristics, such as organic electronics and materials science .
Properties
CAS No. |
68723-63-7 |
|---|---|
Molecular Formula |
C10H6N2S2Se |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
3,5-dithiophen-2-yl-1,2,4-selenadiazole |
InChI |
InChI=1S/C10H6N2S2Se/c1-3-7(13-5-1)9-11-10(15-12-9)8-4-2-6-14-8/h1-6H |
InChI Key |
SCRBGTDBVPUEPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=N[Se]C(=N2)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


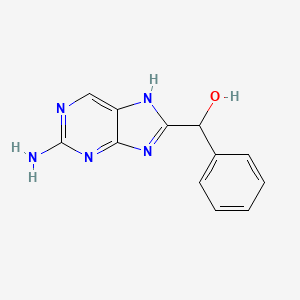
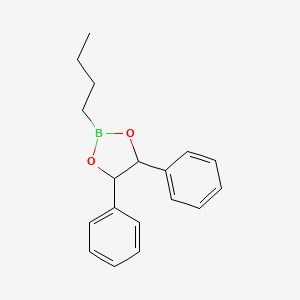
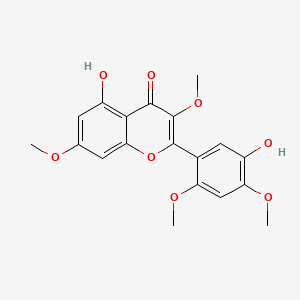
![N-[(3-Butoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide](/img/structure/B14170675.png)
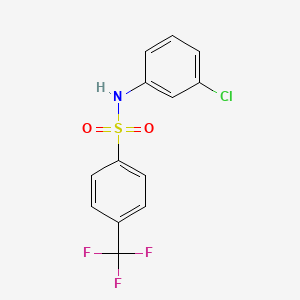
![6-Chloropyrido[4,3-c][1,5]naphthyridine](/img/structure/B14170680.png)
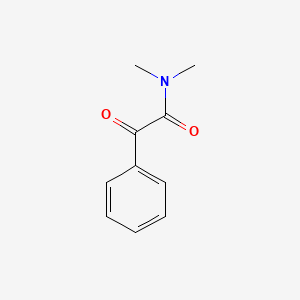
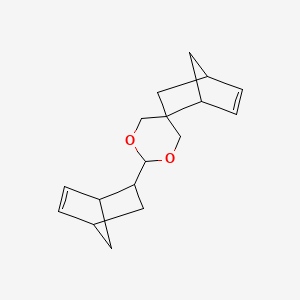
![2-(Triazolo[4,5-g][2,1,3]benzoxadiazol-7-yl)phenol](/img/structure/B14170700.png)
![Ethyl [4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenoxy]acetate](/img/structure/B14170701.png)
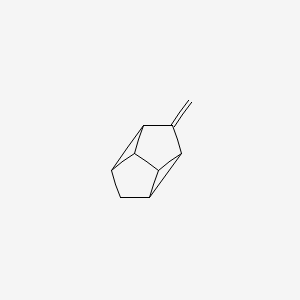
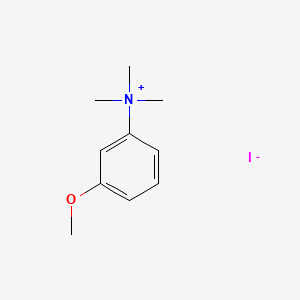

![8-Fluoro-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14170743.png)
